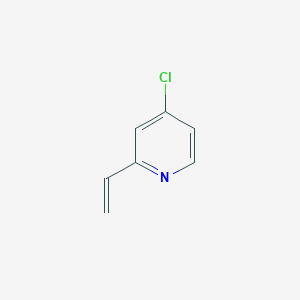

4-Chloro-2-vinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFVZJFFLBXQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542250 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98420-89-4 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-Vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-vinylpyridine is a crucial heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical and polymer industries. Its unique structure, featuring a reactive vinyl group and a chlorinated pyridine ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the prevailing synthetic methodologies, a detailed, field-tested experimental protocol, and a robust framework for the analytical characterization of this compound. By integrating mechanistic insights with practical, step-by-step instructions, this document serves as an essential resource for researchers aiming to synthesize, purify, and verify this important chemical intermediate.

Introduction: The Significance of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of a vinyl group and a chlorine atom at the 2- and 4-positions, respectively, imparts a unique reactivity profile to the this compound molecule (CAS Number: 98420-89-4)[1]. The vinyl group serves as a polymerizable handle and a versatile precursor for various functional group transformations, while the chlorine atom offers a site for nucleophilic aromatic substitution, cross-coupling reactions, and other modifications.

This dual functionality makes this compound a valuable intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The pyridine core is a common feature in numerous drugs, and this derivative provides a convenient entry point for building complex molecular architectures.

-

Specialty Polymers: The vinyl group allows for its incorporation into polymers, leading to materials with tailored properties such as enhanced thermal stability, flame retardancy, and metal-chelating capabilities.[2][3][4]

-

Agrochemicals: Similar to other substituted pyridines, it can serve as a precursor for novel pesticides and herbicides.[5]

Given its utility, a reliable and well-characterized synthetic route is paramount for its effective application in research and development.

Synthetic Strategies: Pathways to this compound

The most prevalent and industrially scalable synthesis of vinylpyridines originates from their corresponding methylpyridine (picoline) precursors.[5][6][7] The general approach involves the condensation of the picoline with formaldehyde to form an intermediate alcohol, followed by dehydration to yield the vinyl group.[6][8][9][10]

For this compound, the logical and most commonly employed starting material is 4-chloro-2-methylpyridine (4-chloro-2-picoline).

The Two-Step Picoline-to-Vinylpyridine Conversion

This classical and robust method involves two distinct chemical transformations:

-

Hydroxyethylation: 4-chloro-2-methylpyridine undergoes a condensation reaction with formaldehyde (typically as an aqueous solution, formalin, or its solid polymer, paraformaldehyde). This reaction is usually base-catalyzed and results in the formation of 2-(4-chloro-2-pyridyl)ethanol.

-

Dehydration: The intermediate alcohol is then subjected to dehydration to eliminate a molecule of water and form the vinyl double bond. This step is typically acid-catalyzed or achieved through high-temperature catalytic processes.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label = "Figure 1: Two-step synthesis from 4-chloro-2-methylpyridine."; fontsize = 10; fontname = "Arial"; } enddot

Scientist's Note: While one-step vapor-phase methods over modified zeolite catalysts exist for converting picolines to vinylpyridines, they require specialized high-temperature reactors and may not be suitable for standard laboratory settings.[6] The two-step liquid-phase synthesis offers greater control and is more accessible for lab-scale and pilot-scale production.

In-Depth Protocol: Laboratory Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-chloro-2-methylpyridine.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Chloro-2-methylpyridine | ≥98% | Sigma-Aldrich | Starting material |

| Paraformaldehyde (PFA) | Reagent Grade | Fisher Scientific | Source of formaldehyde |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | VWR | Catalyst for dehydration |

| Toluene | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent |

| Hydroquinone | ≥99% | Alfa Aesar | Polymerization inhibitor |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | EMD Millipore | Drying agent |

| Diethyl Ether | ACS Reagent | J.T. Baker | For extraction/purification |

| Saturated Sodium Bicarbonate Solution | N/A | Lab-prepared | For neutralization |

| Brine (Saturated NaCl Solution) | N/A | Lab-prepared | For washing |

Experimental Workflow

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} caption { label = "Figure 2: Overall workflow from synthesis to characterization."; fontsize = 10; fontname = "Arial"; } enddot

Step-by-Step Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-Vinylpyridine is toxic and corrosive.[10][11]

Part A: Synthesis of 2-(4-Chloro-2-pyridyl)ethanol (Intermediate)

This protocol combines the hydroxyethylation and dehydration into a one-pot procedure using azeotropic water removal.

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging Reagents: To the flask, add 4-chloro-2-methylpyridine (25.5 g, 0.2 mol), paraformaldehyde (7.2 g, 0.24 mol), toluene (200 mL), and a catalytic amount of powdered potassium hydroxide (0.5 g).

-

Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 110-115 °C) using a heating mantle. Water generated during the condensation reaction will be collected in the Dean-Stark trap.

-

Monitoring: Continue refluxing for 8-12 hours, or until no more water is collected. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Dehydration: Once the initial condensation is complete, add a larger portion of powdered potassium hydroxide (5.0 g) and a pinch of hydroquinone (inhibitor) to the flask. Continue to reflux, collecting the water from the dehydration step in the Dean-Stark trap. This step typically takes another 4-6 hours.

Mechanistic Insight: The initial base-catalyzed reaction facilitates the deprotonation of the methyl group of the picoline, forming a nucleophilic carbanion that attacks the electrophilic carbon of formaldehyde. The subsequent dehydration is driven by the removal of water via azeotropic distillation with toluene, pushing the equilibrium towards the formation of the vinyl product.

Part B: Work-up and Purification

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the potassium hydroxide and any polymeric byproducts.

-

Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product, a dark oil, should be purified by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid. Collect the fraction boiling at approximately 65-70 °C at 2 mmHg.

Scientist's Note: 4-vinylpyridine derivatives are prone to polymerization, especially at elevated temperatures.[3][12] It is crucial to add an inhibitor like hydroquinone before distillation and to avoid overheating. Store the purified product at low temperatures (-20°C) and under an inert atmosphere.[13]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Results for this compound |

| ¹H NMR | Pyridine Protons: Signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C3 will appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet. Vinyl Protons: Three distinct signals in the δ 5.5-7.0 ppm range, exhibiting characteristic doublet of doublets (dd) splitting patterns for the geminal, cis, and trans couplings. |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 120-155 ppm range. Vinyl Carbons: Two signals, one for the terminal CH₂ (around δ 120 ppm) and one for the internal CH (around δ 135 ppm). |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 139, with a characteristic M+2 isotope peak at m/z = 141 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. Fragmentation: Loss of chlorine and other characteristic fragments of the pyridine ring. |

| IR Spectroscopy | C=C Stretch (Vinyl): ~1630 cm⁻¹. C=C/C=N Stretch (Aromatic): ~1580, 1480 cm⁻¹. =C-H Bending (Vinyl): ~990 and 920 cm⁻¹ (out-of-plane). C-Cl Stretch: ~700-800 cm⁻¹. |

Note: NMR chemical shifts are reported in ppm relative to TMS and may vary slightly depending on the solvent used.

Chromatographic Analysis

-

Gas Chromatography (GC): An excellent method for assessing the purity of the distilled product. A single major peak should be observed.

-

High-Performance Liquid Chromatography (HPLC): Can also be used for purity determination, particularly for monitoring reaction progress or analyzing less volatile impurities.

A purity level of ≥98% is typically considered acceptable for most research and development applications.

Conclusion

The synthesis of this compound via the condensation of 4-chloro-2-methylpyridine with formaldehyde, followed by dehydration, is a reliable and scalable method for laboratory preparation. This guide has detailed a practical one-pot protocol, emphasizing the critical aspects of the procedure, from reaction setup to purification and rigorous analytical characterization. By following this comprehensive guide, researchers can confidently synthesize and validate high-purity this compound, enabling its effective use as a versatile intermediate in the development of novel pharmaceuticals and advanced materials.

References

- Process for the preparation of vinylpyridine from picoline over modified zeolites. (n.d.). Google Patents.

- Method for preparing 2-vinylpyridine. (n.d.). Google Patents.

- ResearchGate. (n.d.). Synthesis step from 4-picoline to intermediate 1.

- Wikipedia. (n.d.). File:2-Vinylpyridine from 2-picoline.png.

- Jubilant Ingrevia. (n.d.). Pyridine & Picolines.

- Wikipedia. (n.d.). 4-Vinylpyridine.

- Hooda, S., & Brar, A. S. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemistry - Section A, 40(5), 453-458.

- ResearchGate. (n.d.). ¹H-NMR spectra of P (4-VP) in DMSO-d 6 , and ¹H-NMR, C-NMR spectra of its quaternary derivatives in D ₂ O.

- Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. (2018). RSC Advances, 8(38), 21381-21385.

- Method for synthesizing 4-chloro-pyridine. (n.d.). Patsnap.

- PubChem. (n.d.). 4-Vinylpyridine.

- Semantic Scholar. (n.d.). [PDF] Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy.

- ResearchGate. (n.d.). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy | Request PDF.

- SpectraBase. (n.d.). 4-Vinylpyridine.

- MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.

- Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.

- Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. (2017). RSC Advances, 7(16), 9639-9646.

- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.). Patsnap.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.

- Leah4sci. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 [Video]. YouTube. [Link]

- ResearchGate. (n.d.). (PDF) Comparative Study of Poly(4-vinylpyridine) and Polylactic Acid-block-poly (2-vinylpyridine) Nanocomposites on Structural, Morphological and Electrochemical Properties.

- Organic Syntheses Procedure. (n.d.).

- NIST. (n.d.). Pyridine, 2-vinyl-, hydrochloride.

- ResearchGate. (n.d.). Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers.

- NIST. (n.d.). Pyridine, 2-chloro-.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. polysciences.com [polysciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]

- 7. CN104016905A - Method for preparing 2-vinylpyridine - Google Patents [patents.google.com]

- 8. File:2-Vinylpyridine from 2-picoline.png - Wikipedia [en.wikipedia.org]

- 9. 4-Vinylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. polysciences.com [polysciences.com]

An In-Depth Technical Guide to 4-Chloro-2-vinylpyridine: Properties, Reactivity, and Applications

Introduction: 4-Chloro-2-vinylpyridine is a bifunctional organic compound of significant interest to researchers in materials science and medicinal chemistry. Featuring a pyridine ring substituted with both a reactive vinyl group and a synthetically versatile chlorine atom, it serves as a valuable building block for functional polymers and a key intermediate in the synthesis of complex molecular architectures. The strategic placement of the vinyl group at the 2-position and the chloro group at the 4-position endows the molecule with distinct reactivity at each site. This guide provides a comprehensive technical overview of its core physical and chemical properties, outlines key experimental considerations, and explores its applications, particularly in the realm of drug development and advanced materials.

Caption: Chemical structure of this compound.

Section 1: Physicochemical and Spectroscopic Properties

Due to its specialized nature, comprehensive experimental data for this compound is not as widely published as for its parent compounds, 2-vinylpyridine and 4-vinylpyridine. The data presented below is a consolidation of available information and expert-predicted values based on analogous structures.

Physical Properties

The physical characteristics of this compound are dictated by its aromatic, heterocyclic core and the attached functional groups. The pyridine ring imparts polarity, while the vinyl and chloro groups contribute to its reactivity and overall molecular weight.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN | [1] |

| Molecular Weight | 139.58 g/mol | [1] |

| CAS Number | 98420-89-4 | [1] |

| Appearance | Colorless to yellow or brown liquid (Predicted) | [2][3] |

| Boiling Point | Predicted to be higher than 2-vinylpyridine (79-82 °C at 29 mmHg) due to increased molecular weight. | [4] |

| Density | Predicted to be >1.0 g/mL (cf. ~0.98 g/mL for vinylpyridines). | [2] |

| Solubility | Soluble in common organic solvents (e.g., methanol, acetone, chloroform); limited solubility in water. | [2][5] |

Spectroscopic Profile (Anticipated)

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following are predicted spectral characteristics based on its structure.

-

¹H NMR:

-

Vinyl Protons: Three distinct signals are expected in the range of δ 5.5-7.0 ppm, exhibiting characteristic doublet of doublets splitting patterns corresponding to the geminal, cis, and trans couplings.

-

Pyridine Ring Protons: Three protons on the aromatic ring will appear between δ 7.0-8.5 ppm. The electron-withdrawing effects of the nitrogen and chlorine atoms will cause these protons to be deshielded. Their specific shifts and coupling constants will be indicative of their positions relative to the substituents.

-

-

¹³C NMR:

-

Vinyl Carbons: Two signals are expected around δ 115-140 ppm.

-

Pyridine Ring Carbons: Five distinct signals will be present in the aromatic region (δ 120-160 ppm). The carbon atom attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2 and C6) will show the most significant shifts.

-

-

FTIR Spectroscopy:

-

C=C Stretch (Vinyl): ~1630 cm⁻¹

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Bending (Vinyl): ~910 and 990 cm⁻¹ (out-of-plane).

-

C-Cl Stretch: A strong band in the 1000-1100 cm⁻¹ region for an aryl chloride.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z 139, with a characteristic M+2 isotope peak at m/z 141 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope.

-

Section 2: Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two distinct sites for chemical modification. This dual reactivity is the cornerstone of its utility in synthesis.

-

Vinyl Group Reactivity: The vinyl group is electron-deficient due to the influence of the pyridine ring, making it susceptible to both polymerization and nucleophilic addition reactions.

-

Polymerization: It readily undergoes polymerization via free-radical, anionic, or other mechanisms to form poly(this compound).[3][6] This creates a polymer backbone with pendant chloro-pyridine units available for subsequent functionalization.

-

Michael Addition: The vinyl group acts as an excellent Michael acceptor, reacting with soft nucleophiles like thiols. This reactivity is exploited in drug discovery, where vinylpyridines serve as "covalent warheads" to form irreversible bonds with cysteine residues in target proteins.[7][8]

-

-

Chloro Group Reactivity: The chlorine atom at the 4-position of the pyridine ring is a leaving group that can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[9] This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, further expanding the molecular diversity that can be achieved from this single precursor.

Caption: Key reaction pathways for this compound.

Section 3: Experimental Methodologies

Synthesis Protocol (Illustrative)

While multiple synthetic routes are conceivable, a robust approach involves the vinylation of a pre-existing dichloropyridine scaffold. The following protocol illustrates a hypothetical synthesis using a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.

Reaction: 2,4-Dichloropyridine + Vinylboronic Ester → this compound

Protocol:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloropyridine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Reagents: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

-

Base and Boronic Ester: Add an aqueous solution of a base, typically Na₂CO₃ (2.0 eq), followed by the addition of the vinylboronic ester (e.g., potassium vinyltrifluoroborate, 1.1 eq).

-

Causality: The base is crucial for the transmetalation step in the catalytic cycle. The choice of boronic species can influence reaction efficiency and ease of handling.

-

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel or by vacuum distillation.

-

Self-Validation: Purity of the final product must be confirmed by NMR and MS analysis, comparing the obtained spectra with the predicted profiles.

-

Caption: Illustrative workflow for the synthesis of this compound.

Section 4: Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a high-value compound for several advanced applications.

-

Targeted Covalent Inhibitors: In drug discovery, the development of targeted covalent inhibitors (TCIs) has gained significant traction. The vinyl group of this compound can be incorporated into a drug scaffold to act as a "warhead" that forms a permanent covalent bond with a nucleophilic amino acid residue, most commonly cysteine, in the active site of a target protein.[7] This can lead to enhanced potency and prolonged duration of action. The chloro-substituent can be used to fine-tune the electronic properties of the molecule, thereby modulating the reactivity of the vinyl group, or to serve as an attachment point for other pharmacophoric elements.

-

Functional Polymers and Materials: As a monomer, this compound is used to synthesize functional polymers.[10][11] The resulting poly(this compound) can be used as a reactive polymer scaffold. The pendant chloro-groups can be modified in post-polymerization reactions to attach various functional molecules, creating materials for applications such as ion-exchange resins, coatings, and drug delivery systems.[10]

-

Chemical Intermediate: It serves as an important intermediate for building more complex heterocyclic compounds. Both the vinyl group and the chloro group can be selectively manipulated to construct elaborate molecular frameworks for pharmaceuticals and agrochemicals.[9][12]

Section 5: Safety and Handling

Based on data from structurally related compounds like vinylpyridines and chloropyridines, this compound should be handled as a hazardous substance.

-

Hazards: It is expected to be a flammable liquid and vapor. It is likely toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin burns, eye damage, and allergic skin reactions.[13][14][15]

-

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.[13][14]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground all equipment to prevent static discharge.

-

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere.[10] To prevent spontaneous polymerization, a polymerization inhibitor (e.g., hydroquinone or p-tert-butylcatechol) should be added for long-term storage.[2]

References

- Vertex AI Search. (n.d.). 2-[(E)-2-(4-Chlorophenyl)vinyl]pyridine - ChemicalBook. Retrieved January 7, 2026.

- G-Biosciences. (2017, May 11).

- Sigma-Aldrich. (2024, March 2).

- Thermo Fisher Scientific. (2012, March 23).

- Fisher Scientific. (2010, November 16).

- Keeley, A., et al. (2024, April 5). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry.

- Arakkal, A., et al. (2006, August). 1H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O.

- Fisher Scientific. (2009, September 26).

- PubChem. (n.d.). 4-Vinylpyridine. National Center for Biotechnology Information.

- Shanghai Synches Co Ltd. (2013, October 23). Method for synthesizing 4-chloro-pyridine.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- FooDB. (2010, April 8). Showing Compound 4-Vinylpyridine (FDB004426).

- Wikipedia. (n.d.). 4-Vinylpyridine.

- ECHEMI. (n.d.).

- Guidechem. (n.d.). 4-Vinylpyridine 100-43-6 wiki.

- PubChem. (n.d.). 4-Chloro-2-fluoropyridine. National Center for Biotechnology Information.

- Pipzine Chemicals. (n.d.).

- SpectraBase. (n.d.). 4-Vinylpyridine.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Vinylpyridine in Organic Solvents.

- NIST. (n.d.). Pyridine, 2-vinyl-, hydrochloride. NIST Chemistry WebBook.

- Gupta, V. K., et al. (n.d.). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy.

- Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine.

- ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b)...

- PubChem. (n.d.). 2-Vinylpyridine. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 2-Vinylpyridine.

- ChemicalBook. (2025, January 27). 4-Vinylpyridine.

- RSC Publishing. (2017, January 16). Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions.

- NIH. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO)

- Exploring 2-Vinylpyridine: Properties, Applic

- PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information.

- ResearchGate. (n.d.). IR Spectrum of a. P2VP, b. P2VP-I 2.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 4-Vinylpyridine CAS#: 100-43-6 [m.chemicalbook.com]

- 3. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 7. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 9. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26813G [pubs.rsc.org]

- 12. 4-Chloro-2-fluoropyridine | Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives [pipzine-chem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

4-chloro-2-vinylpyridine CAS number and safety data sheet

An In-depth Technical Guide to 4-chloro-2-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. While specific data for this compound is not extensively published, this document synthesizes information from closely related analogues to offer a robust profile. We will cover its chemical identity, including its verified CAS number, and construct a detailed safety and handling profile based on available data for similar compounds. Furthermore, this guide explores its chemical reactivity, plausible synthetic strategies, and highlights its emerging potential as a "covalent warhead" in the design of targeted therapeutic agents. Detailed experimental protocols and conceptual diagrams are provided to support researchers in harnessing the unique properties of this versatile chemical building block.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chloro group at the 4-position and a vinyl group at the 2-position. The presence of the vinyl group offers a reactive handle for polymerization and covalent modification, while the chloro-substituent and the nitrogen atom modulate the electronic properties and reactivity of the molecule.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 98420-89-4 | [1] |

| Molecular Formula | C₇H₆ClN | [1] |

| Molecular Weight | 139.58 g/mol | [1] |

| Canonical SMILES | C=CC1=NC=C(C=C1)Cl | N/A |

| IUPAC Name | 4-chloro-2-ethenylpyridine | N/A |

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is limited. The properties below are estimated or based on the closely related and well-documented compound, 4-vinylpyridine (CAS: 100-43-6). Researchers should perform their own characterization for definitive data.

| Property | Value (for 4-vinylpyridine) | Source |

| Appearance | Colorless to yellow-brown liquid | [2][3] |

| Boiling Point | 62-65 °C at 15 mmHg | [2] |

| Density | ~0.975 g/mL at 25 °C | [2] |

| Solubility | Soluble in chloroform, methanol; slightly soluble in ether. Water solubility: 29 g/L at 20 °C. | [2][4] |

| Refractive Index | n20/D 1.549 | [2] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (a doublet of doublets for the α-proton and two doublets for the β-protons) and distinct aromatic protons on the pyridine ring. The full spectrum for the related 4-vinylpyridine is available for comparison.[5]

-

¹³C NMR: Signals corresponding to the vinyl carbons and the substituted pyridine ring carbons would be present.

-

IR Spectroscopy: Characteristic peaks would include C=C stretching from the vinyl group and the aromatic ring, and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 139, with a characteristic M+2 isotope peak for the chlorine atom.[6]

Safety and Handling

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[7] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[7] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[7] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[7] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[11] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[7] |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects[7] |

Signal Word: Danger

Hazard Pictograms: GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS09 (Environment)

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[8][12] Ensure eyewash stations and safety showers are immediately accessible.[13] Use explosion-proof electrical and ventilation equipment.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[12]

-

Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber, Neoprene).[8] Gloves must be inspected before use and disposed of properly after handling.[12]

-

Skin and Body Protection: Wear a flame-retardant lab coat and other impervious clothing to prevent skin contact.[8]

-

Respiratory Protection: If vapor concentrations are high or engineering controls are insufficient, use a full-face respirator with an appropriate organic vapor cartridge.[8]

-

-

Handling Practices: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers during transfer to prevent static discharge. Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the handling area.[7]

First Aid and Emergency Procedures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials such as strong acids and oxidizing agents.[2] The recommended storage temperature for vinylpyridines is often -20°C to maintain quality and prevent polymerization.[2] Keep the container tightly sealed.

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Synthesis and Reactivity

Plausible Synthetic Routes

The synthesis of this compound is not widely reported in standard literature. However, a plausible route can be devised based on established pyridine chemistry. One potential pathway involves the chlorination of a pre-existing pyridine derivative followed by the introduction of the vinyl group. Patents describing the synthesis of chloropyridines often utilize reagents like phosphorus oxychloride or thionyl chloride.[14][15] A general, multi-step synthesis could proceed as follows:

-

N-Oxidation: Start with 2-methyl-4-chloropyridine (2-chloro-4-picoline). Oxidation with an agent like hydrogen peroxide in acetic acid would form the corresponding N-oxide. This step activates the methyl group for subsequent reactions.[16]

-

Condensation: The N-oxide can then be reacted with formaldehyde or a related electrophile to install a hydroxyethyl group at the 2-position.

-

Dehydration: The final step involves the dehydration of the intermediate alcohol, typically under reduced pressure and in the presence of a polymerization inhibitor, to yield the desired 2-vinyl group. This method is analogous to the industrial production of 2-vinylpyridine and 4-vinylpyridine from their respective picoline precursors.[4][17]

Chemical Reactivity

The reactivity of this compound is governed by its three key structural features: the vinyl group, the pyridine ring, and the chloro-substituent.

-

Vinyl Group: The electron-withdrawing nature of the pyridine ring makes the vinyl group highly susceptible to nucleophilic attack in a Michael (conjugate) addition reaction. This is the key reactivity exploited in its application as a covalent inhibitor.[18] The vinyl group can also undergo radical polymerization to form poly(this compound), a polymer with potentially interesting properties for materials science, analogous to poly(4-vinylpyridine).[19]

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a base (pKa of the conjugate acid is estimated to be lower than that of pyridine itself due to the electron-withdrawing chloro group) and a ligand for coordinating with metal ions.[19]

-

Chloro-Substituent: The chlorine atom at the 4-position deactivates the ring towards electrophilic substitution but can potentially be displaced via nucleophilic aromatic substitution (SₙAr) under specific conditions.

Applications in Research and Drug Development

The unique combination of a reactive vinyl "warhead" and a substituted pyridine core makes this compound a molecule of high interest, particularly in the design of targeted covalent inhibitors (TCIs).

Covalent Inhibitor in Drug Design

TCIs are a class of drugs that form a permanent, covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The vinylpyridine moiety has been identified as a versatile and "tunable" covalent warhead that can selectively target cysteine residues in proteins.[18]

The mechanism involves the nucleophilic thiol group of a cysteine residue attacking the β-carbon of the vinyl group in a conjugate addition reaction. This forms a stable carbon-sulfur bond, permanently modifying the protein. The reactivity of the vinyl group can be tuned by substituents on the pyridine ring; the chloro group in this compound is expected to modulate this reactivity.[18] This approach is highly relevant for developing inhibitors against kinases in oncology, such as the Epidermal Growth Factor Receptor (EGFR), where targeting a specific cysteine residue (e.g., C797) can overcome drug resistance.[18]

Caption: Workflow for cysteine peptide alkylation assay.

Conclusion

This compound is a promising, albeit under-characterized, chemical entity with significant potential. Its true value lies at the intersection of medicinal chemistry and materials science. For drug development professionals, it represents a novel, tunable covalent warhead for designing next-generation targeted therapies. For materials scientists, it is a monomer for creating functional polymers with tailored properties. While the lack of extensive safety and property data necessitates careful handling and thorough characterization, the foundational knowledge of its structural analogues provides a strong basis for future research and innovation. This guide serves as a starting point for unlocking the full potential of this versatile molecule.

References

- SpectraBase. 4-[(Z)-2-Chloro-2-(1,3-dioxolan-2-yl)vinyl]pyridine. [Link]

- PubChem. 4-Vinylpyridine | C7H7N | CID 7502. [Link]

- Bar-Zeev, M., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry. [Link]

- Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

- G-Biosciences.

- Wikipedia. 4-Vinylpyridine. [Link]

- Scientific Polymer Products.

- PubChem. 4-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762839. [Link]

- Chemsrc. 4-Vinylpyridine | CAS#:100-43-6. [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- RSC Publishing. Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. [Link]

- MDPI.

- PubChem. 2-Chloropyridine | C5H4ClN | CID 7977. [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]

- 3. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. 4-Vinylpyridine(100-43-6) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. echemi.com [echemi.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scipoly.com [scipoly.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 16. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 17. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

electrophilic reactions of 2-vinylpyridine derivatives

An In-Depth Technical Guide to the Electrophilic Reactions of 2-Vinylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinylpyridine (2-VP) is a versatile heterocyclic compound widely utilized as a monomer and a synthetic intermediate in the pharmaceutical, agrochemical, and materials science industries.[1] Its reactivity is characterized by a complex interplay between its three principal reactive sites: the vinyl group, the aromatic pyridine ring, and the nucleophilic nitrogen atom. This guide provides a comprehensive technical overview of the . It delves into the mechanistic principles governing reaction pathways, explores the critical factors influencing regioselectivity, and offers practical, field-proven insights into experimental protocols. By synthesizing fundamental theory with practical application, this document serves as an essential resource for scientists seeking to harness the synthetic potential of this important class of molecules.

Introduction: The Electronic Character and Reactivity of 2-Vinylpyridine

2-Vinylpyridine is an organic compound featuring a vinyl group (CH₂=CH-) attached to the C2 position of a pyridine ring.[2] This unique structure imparts a dual reactivity profile. The vinyl group can participate in addition reactions, while the pyridine ring can undergo substitution. However, the reactivity of each site is profoundly influenced by the electronic properties of the other.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring.[3][4] This effect is further amplified by resonance, which delocalizes the electron deficiency primarily to the C2 (ortho) and C4 (para) positions.[4] Consequently, the pyridine ring is significantly electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[5][6] This deactivation extends to the attached vinyl group, making it less nucleophilic and less reactive towards electrophiles than, for example, styrene.[7][8]

Furthermore, the lone pair of electrons on the sp²-hybridized nitrogen atom makes it a primary site for electrophilic attack.[3] In acidic media, the nitrogen is readily protonated to form a pyridinium cation.[4] This positively charged species is even more strongly electron-withdrawing, further deactivating both the ring and the vinyl group to subsequent electrophilic attack.[4][6] Understanding this trifecta of reactivity—at the nitrogen, the vinyl group, and the ring—is paramount to predicting and controlling the outcomes of electrophilic reactions.

Electrophilic Addition to the Vinyl Group

The most common electrophilic reaction involving 2-vinylpyridine is the addition across the carbon-carbon double bond of the vinyl group. This reaction proceeds via a classical two-step mechanism involving the initial attack of an electrophile (E⁺) on the π-bond to form a carbocation intermediate, which is subsequently trapped by a nucleophile (Nu⁻).[9][10]

Mechanism and Regioselectivity: The Markovnikov Directive

The regioselectivity of the addition is dictated by the stability of the intermediate carbocation, a principle known as Markovnikov's rule.[11][12] The electrophile adds to the terminal carbon of the vinyl group (the β-carbon), leading to the formation of a more stable secondary carbocation on the α-carbon, directly adjacent to the pyridine ring. This carbocation is stabilized by resonance with the aromatic ring. The alternative, a primary carbocation at the β-position, is significantly less stable and does not form to any appreciable extent.

Common EAS reactions like nitration and sulfonation require extremely vigorous conditions (e.g., high temperatures) to proceed and give low to moderate yields of the 3-substituted product. [6][13]Friedel-Crafts alkylation and acylation reactions typically fail altogether because the Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the basic nitrogen atom, adding a positive charge to the ring and deactivating it completely. [5][6]

Cationic Polymerization

The vinyl group of 2-vinylpyridine can be polymerized via a cationic mechanism, which is fundamentally an electrophilic process. [2]The reaction is initiated by a cationic species (e.g., generated from a Lewis acid and a proton source) that attacks the double bond. This creates a new carbocation at the α-position, which then acts as an electrophile to attack another monomer unit, propagating the polymer chain. [14]The stereoselectivity of this polymerization can be precisely controlled using specific rare-earth metal cationic complexes as catalysts, allowing for the synthesis of highly isotactic poly(2-vinylpyridine). [14][15][16]

Conclusion

The electrophilic chemistry of 2-vinylpyridine derivatives is governed by a delicate balance of electronic effects. The primary site of reaction is dictated by the nature of the electrophile and the reaction conditions.

-

Strong Electrophiles/Acidic Conditions: Reaction is dominated by electrophilic addition to the vinyl group, following Markovnikov's rule. The pyridine nitrogen is often protonated, which deactivates the entire molecule but does not prevent addition to the double bond.

-

Harsh EAS Conditions: Forcing a reaction on the aromatic ring leads to substitution at the meta-position, though this requires overcoming a significant activation barrier.

-

Lewis Acids: These reagents preferentially coordinate to the basic nitrogen, deactivating the system towards Friedel-Crafts reactions but enabling certain types of cationic polymerization.

For drug development professionals and synthetic chemists, a thorough understanding of these competing pathways is essential for designing selective and high-yielding transformations. By carefully selecting reagents and controlling reaction parameters, particularly pH, it is possible to direct the reactivity of 2-vinylpyridine derivatives towards the desired chemical outcome.

References

- Wikipedia. (n.d.). 2-Vinylpyridine.

- McLean, R. L., & Bleecher, J. (1979). Halogen induced modification of poly-2-vinylpyridine during lithium-halogen battery life. Proc. - Electrochem. Soc., 80-4.

- Fuson, R. C., & Miller, C. H. (1943). Electrophilic Reactions of 2- and 4-Vinylpyridines. Journal of the American Chemical Society, 65(3), 449-452.

- ACS Publications. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines.

- Klumpp, D. A., et al. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 70, 153106.

- Cui, D., et al. (2014). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions, 43(3), 1043-1046.

- Filo. (2025). Reaction of Pyridine with electrophiles.

- Química Organica.org. (n.d.). Electrophilic substitution on pyridine.

- Yao, Y., et al. (2018). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. The Journal of Organic Chemistry, 83(15), 8467-8476.

- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.

- Kang, S., et al. (2020). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. Macromolecules, 53(15), 6340-6348.

- YouTube. (2017). Electrophilic substitution reactions - pyridine.

- Wen, X., et al. (2023). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions, 52(42), 15437-15446.

- Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions.

- Pearson. (2024). EAS Reactions of Pyridine.

- ResearchGate. (n.d.). Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair.

- Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713.

- Google Patents. (2014). CN104016905A - Method for preparing 2-vinylpyridine.

- MDPI. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.

- NIH. (2018). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands.

- NIH. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- SpringerLink. (2021). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent.

- Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions.

- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.

- Lumen Learning. (n.d.). 10.3. Regiochemistry, stereochemistry.

- Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions.

- PubMed. (2014). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo....

- ResearchGate. (n.d.). Comparison of bulk polymerisation kinetics of styrene (squares) and....

- ACS Publications. (1943). The Halogenation of Pyridine.

- Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule.

- ACS Publications. (2019). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes.

- YouTube. (2020). 8.2 Hydrohalogenation of Alkenes.

- Chemistry Stack Exchange. (2016). Is styrene more or less reactive than benzene towards electrophiles?.

- YouTube. (2014). Electrophilic Addition 2.

- ResearchGate. (n.d.). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory.

- Chemguide. (n.d.). electrophilic addition reactions menu.

- RSC Publishing. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.

- ResearchGate. (n.d.). Synthesis and Characterization of Polystyrene-b-Poly(2-vinylpyridine) Diblock Stars.

- Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 3. Reaction of Pyridine with electrophiles Electrophilic addition to nitrog.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. scribd.com [scribd.com]

- 14. Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of 4-chloro-2-vinylpyridine

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-chloro-2-vinylpyridine (CAS No. 98420-89-4)[1]. Due to the limited availability of specific stability data for this derivative, this document synthesizes field-proven insights with established data from its parent compounds, 2-vinylpyridine and 4-vinylpyridine, to provide a robust framework for its handling and preservation.

Chemical Profile and Inherent Instability

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a vinyl group and a chlorine atom. The vinyl group is the primary source of its chemical instability, making the molecule highly susceptible to spontaneous polymerization. This process is often initiated by exposure to heat, light, or the presence of radical species. The electron-withdrawing nature of both the pyridine ring and the chlorine atom influences the reactivity of the vinyl group, potentially affecting the rate and mechanism of polymerization compared to its non-chlorinated analogs.

The primary degradation pathway is the free-radical polymerization of the vinyl group, which can lead to the formation of oligomers and polymers. This results in a change of the material's physical properties, such as increased viscosity and eventual solidification, rendering it unusable for most applications.

Furthermore, thermal decomposition at elevated temperatures can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide[2][3]. The presence of chlorine also introduces the risk of releasing hydrogen chloride (HCl) gas upon decomposition[4].

Core Principles of Stabilization and Storage

The central strategy for maintaining the stability of this compound is to mitigate the factors that initiate polymerization. This is achieved through a combination of chemical inhibition and strict environmental control.

The Role of Inhibitors

Commercial preparations of vinylpyridines are typically supplied with a polymerization inhibitor. Common inhibitors include hydroquinone and 4-tert-butylcatechol (TBC)[5][6]. These compounds function by scavenging free radicals, thereby interrupting the chain reaction of polymerization. It is crucial to ensure the presence and adequate concentration of the inhibitor, especially for long-term storage.

Environmental Control

Strict control of the storage environment is non-negotiable for preserving the integrity of this compound. The key parameters to manage are temperature, light, and atmospheric conditions.

Recommended Storage Conditions

To ensure the long-term stability and usability of this compound, the following storage conditions are recommended, extrapolated from the requirements for 2-vinylpyridine and 4-vinylpyridine.

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer (-10°C to -25°C) | Reduces the rate of potential polymerization and other degradation reactions.[2][3] |

| Light | Store in an amber or opaque container in the dark | Prevents photo-initiated polymerization.[7][8] |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes contact with oxygen, which can participate in radical formation.[9] |

| Container | Tightly sealed, appropriate for flammable and corrosive liquids | Prevents contamination and evaporation. The material should be compatible with the container. |

| Inhibitor | Confirm presence of an appropriate polymerization inhibitor | Essential for scavenging free radicals and preventing spontaneous polymerization. |

Experimental Protocols for Handling and Storage

Adherence to a strict protocol is essential for both safety and maintaining the quality of this compound.

Personal Protective Equipment (PPE)

Given the hazardous nature of vinylpyridines, appropriate PPE is mandatory. This includes, but is not limited to:

-

Eye/Face Protection: Safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Long-sleeved clothing is recommended.[10]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[9][10]

Aliquoting and Handling Workflow

The following workflow is designed to minimize exposure to destabilizing conditions during handling.

Caption: Workflow for handling this compound to maintain stability.

Step-by-Step Methodology:

-

Retrieval from Storage: Remove the container from the freezer.

-

Equilibration: Allow the sealed container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing inside the cold container upon opening, which could lead to hydrolysis or other unwanted reactions.

-

Inert Atmosphere Transfer: Whenever possible, handle the liquid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This minimizes exposure to oxygen.

-

Dispensing: Use a clean, dry syringe or cannula to transfer the required amount.

-

Resealing for Storage: If the entire container is not used, purge the headspace of the original bottle with an inert gas (e.g., argon or nitrogen) before tightly resealing.

-

Return to Storage: Promptly return the resealed container to the freezer.[2][3]

Incompatibilities and Hazards

To prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[11]

-

Strong Acids: Can cause violent reactions.[11]

-

Heat, Sparks, and Open Flames: The compound is flammable and vapors may form explosive mixtures with air.[3][9][10]

The compound is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye damage.[9][10][12] It is also a suspected lachrymator.[10]

Logical Framework for Stability Management

The decision-making process for ensuring the stability of this compound can be visualized as follows:

Caption: Key factors in managing the stability of this compound.

Conclusion

The stability of this compound is intrinsically linked to the high reactivity of its vinyl group. By understanding the primary degradation pathway of polymerization and implementing a multi-faceted approach of chemical inhibition and strict environmental control, researchers can ensure the long-term integrity and reliability of this valuable reagent. Adherence to the recommended storage and handling protocols is not only a matter of preserving material quality but also a critical component of laboratory safety.

References

- Thermo Fisher Scientific. (2012). Safety Data Sheet - 2-Vinylpyridine, stabilized. [Link]

- Google Patents. Production process for 4-vinylpyridine.

- Wikipedia. 4-Vinylpyridine. [Link]

- Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

- Inchem.org. ICSC 1232 - 2-VINYLPYRIDINE. [Link]

- Euro Chlor.

- National Institutes of Health. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

- ResearchGate. (2003).

- ResearchGate. (2001). Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers. [Link]

- PubChem. 4-Vinylpyridine. [Link]

- RSC Publishing. (2017). Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. [Link]

- PubChem. 2-Vinylpyridine. [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.fr [fishersci.fr]

- 4. fishersci.com [fishersci.com]

- 5. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]

- 6. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. ICSC 1232 - 2-VINYLPYRIDINE [inchem.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of 4-chloro-2-vinylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-2-vinylpyridine is a substituted pyridine derivative of significant interest in the synthesis of specialized polymers and as an intermediate in the development of pharmaceutical compounds. Its chemical structure, featuring a polar pyridine ring, a reactive vinyl group, and a lipophilic chlorine atom, imparts a unique solubility profile that is critical for its application in various chemical processes. This guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents, offers detailed experimental protocols for solubility determination, and discusses the underlying chemical principles that govern its solubility.

Introduction: The Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. In the case of this compound, the molecule presents several key features that influence its behavior in different solvent environments:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's polarity. This feature suggests favorable interactions with polar solvents.

-

The Vinyl Group: The C=C double bond in the vinyl group is a region of higher electron density, capable of participating in π-π stacking interactions with aromatic solvents. The vinyl group itself is nonpolar.

-

The Chlorine Atom: The electronegative chlorine atom attached to the pyridine ring introduces a dipole moment and increases the molecule's polarizability. It also contributes to the overall lipophilicity of the compound.

The interplay of these functional groups results in a molecule with moderate polarity. The overarching principle of "like dissolves like" provides a foundational framework for predicting its solubility. Therefore, this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents, and lower solubility in highly nonpolar or highly polar protic solvents.

Predicted Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor to the pyridine nitrogen. |

| Ethanol | High | Similar to methanol, ethanol can engage in hydrogen bonding. | |

| Isopropanol | Moderate | Increased steric hindrance from the isopropyl group may slightly reduce solvation efficiency compared to methanol and ethanol. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very High | Strong dipole-dipole interactions between the highly polar DMF and this compound are expected. |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and highly polar, leading to favorable interactions. | |

| Acetone | High | The ketone group in acetone can participate in dipole-dipole interactions. | |

| Ethyl Acetate | Moderate | As a less polar ester, it is expected to be a reasonably good solvent. | |

| Halogenated | Dichloromethane (DCM) | Very High | Favorable dipole-dipole and dispersion forces between the chlorinated solvent and the chlorinated solute. |

| Chloroform | Very High | Similar to DCM, chloroform is an excellent solvent for many organic compounds. | |

| Aromatic | Toluene | High | π-π stacking interactions between the pyridine ring and the aromatic ring of toluene are anticipated. |

| Nonpolar | Hexane | Low | The significant difference in polarity between the highly nonpolar hexane and the moderately polar solute will limit solubility. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following are two widely accepted methods for quantifying the solubility of a solid compound like this compound in an organic solvent.

The Shake-Flask Method (Gravimetric Determination)

The shake-flask method is a robust and widely used technique for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent at a constant temperature to achieve a saturated solution.

Materials:

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Pre-weighed vials

Protocol:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[2]

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial to remove any suspended solid particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by gentle heating under a stream of nitrogen or by using a rotary evaporator.

-

Mass Determination: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh the vial containing the dry solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for gravimetric solubility determination using the shake-flask method.

UV/Vis Spectrophotometry Method

For compounds that possess a chromophore, such as the aromatic pyridine ring in this compound, UV/Vis spectrophotometry offers a sensitive and accurate method for determining solubility.[3]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance at a specific wavelength.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

High-purity this compound

-

Analytical grade organic solvents

Protocol:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across a range of UV wavelengths to identify the wavelength of maximum absorbance (λmax).

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the solvent.

-

Perform a series of serial dilutions to create a set of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the shake-flask method (steps 1-3).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Logical Relationship between Solvent Properties and Solubility:

Caption: Factors influencing the solubility of this compound in different solvent classes.

Safety, Handling, and Storage

Substituted vinylpyridines require careful handling due to their potential reactivity and toxicity.[4][5][6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition, as organic solvents are often flammable.[4]

-

Incompatibilities: this compound is incompatible with strong acids and strong oxidizing agents.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible substances.[6] Due to the reactive nature of the vinyl group, which can lead to polymerization upon exposure to light and heat, storage in a dark, refrigerated environment is recommended.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic and halogenated organic solvents, with good solubility in polar protic and aromatic solvents, and poor solubility in nonpolar solvents. For precise quantitative data, the shake-flask method and UV/Vis spectrophotometry are recommended experimental techniques. Adherence to strict safety protocols is imperative when handling this compound. This guide provides the foundational knowledge and practical methodologies for researchers and scientists to effectively work with this compound.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Accessed Jan 7, 2026).

- Pharmaceutical Sciences.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018.

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (Accessed Jan 7, 2026).

- CDH Fine Chemical. material safety data sheet sds/msds. (Accessed Jan 7, 2026).

- NIH. Determination of aqueous solubility by heating and equilibration: A technical note. (Accessed Jan 7, 2026).

- ChemicalBook.

- Solubility of Things. Applications of UV-Vis Spectroscopy. (Accessed Jan 7, 2026).

- Apollo Scientific. 3-Vinylpyridine. (Accessed Jan 7, 2026).

- Scientific Polymer Products. 4-Vinylpyridine. (Accessed Jan 7, 2026).

- NJ.gov. Common Name: PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (Accessed Jan 7, 2026).

- MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. 2019.

- ResearchGate.

- PubChem. 4-Vinylpyridine. (Accessed Jan 7, 2026).

- ChemicalBook. 4-Vinylpyridine. 2025.

Sources

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 3-VINYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. scipoly.com [scipoly.com]

- 8. nj.gov [nj.gov]

- 9. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]

A Comprehensive Technical Guide to 4-Chloro-2-Vinylpyridine: Synthesis, Reactivity, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-vinylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive vinyl group amenable to polymerization and various organic transformations, and a chloro-substituent that can be readily displaced or participate in cross-coupling reactions, makes it a versatile building block for the synthesis of novel functionalized polymers and pharmacologically active molecules. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, and potential applications of this compound and its derived polymers, offering field-proven insights for researchers in drug development and materials science.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous scaffold in numerous pharmaceuticals and functional materials. The introduction of both a vinyl and a chloro substituent at the 2- and 4-positions, respectively, imparts a dual reactivity that can be orthogonally exploited. The vinyl group serves as a polymerizable handle and a Michael acceptor, while the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide will delve into the synthetic pathways to access this valuable monomer, explore its chemical transformations, and discuss the potential applications of the resulting polymers and derivatives, particularly in the context of drug discovery and advanced materials.

Synthesis of this compound

While direct literature on the synthesis of this compound is scarce, its preparation can be logically deduced from established synthetic methodologies for chloropyridines and vinylpyridines.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests two primary routes starting from readily available precursors: